molecular formula C14H13BrF3N3O2S B8690392 tert-Butyl (5-bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)carbamate

Cat. No.: B8690392
M. Wt: 424.24 g/mol
InChI Key: JTGCZTYRUKZZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (5-bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C14H13BrF3N3O2S and its molecular weight is 424.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13BrF3N3O2S

Molecular Weight

424.24 g/mol

IUPAC Name

tert-butyl N-[5-bromo-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridin-2-yl]carbamate

InChI

InChI=1S/C14H13BrF3N3O2S/c1-13(2,3)23-12(22)21-10-4-7(8(15)5-19-10)11-20-9(6-24-11)14(16,17)18/h4-6H,1-3H3,(H,19,21,22)

InChI Key

JTGCZTYRUKZZGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C2=NC(=CS2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L round bottom flask was charged tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate (Intermediate 86, 56.8 g, 128 mmol) and dimethoxyethane (800 mL). The reaction mixture was chilled in an ice-water bath, then trifluoroacetic anhydride (69 mL, 514 mmol) and 2,6-lutidine (133 mL, 1.15 mol) were added simultaneously over 1 h. An orange/yellow solution which resulted was allowed to stir in the ice-water bath for 30 min, then the solution was warmed to room temperature. The orange solution was concentrated under reduced pressure to dryness, and the resulting residue was triturated with methanol. The solid was collected by filtration and washed with more methanol, dried under vacuum overnight, yielding 49 g of white solid.
Name
tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
133 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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